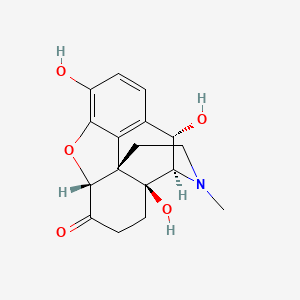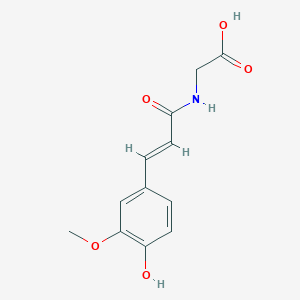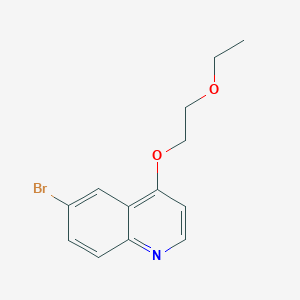
Betamethasone 9,11-Epoxide 21-Valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 9,11-Epoxide 21-Valerate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in medical treatments. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a valerate ester at the 21 position. This structural modification enhances its pharmacological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 21-Valerate typically involves multiple steps starting from a suitable steroidal precursor. The process includes the introduction of the epoxide group at the 9,11 position and the esterification of the 21-hydroxyl group with valeric acid. Key steps in the synthesis may involve:
Epoxidation: Introduction of the epoxide group using peracids or other oxidizing agents.
Esterification: Reaction of the 21-hydroxyl group with valeric acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone 9,11-Epoxide 21-Valerate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Betamethasone 9,11-Epoxide 21-Valerate has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mecanismo De Acción
Betamethasone 9,11-Epoxide 21-Valerate can be compared with other corticosteroids such as:
Betamethasone Valerate: Lacks the epoxide group but has similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid with a different structural modification.
Hydrocortisone: A less potent corticosteroid with a broader range of applications.
Uniqueness: The presence of the epoxide group at the 9,11 position in this compound enhances its pharmacological activity and stability compared to other corticosteroids .
Comparación Con Compuestos Similares
- Betamethasone Valerate
- Dexamethasone
- Hydrocortisone
Propiedades
Fórmula molecular |
C27H36O6 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(30)32-15-21(29)26(31)16(2)12-20-19-9-8-17-13-18(28)10-11-24(17,3)27(19)22(33-27)14-25(20,26)4/h10-11,13,16,19-20,22,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
Clave InChI |
HOQDZZLCHDNPJJ-OOOOKSNHSA-N |
SMILES isomérico |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O |
SMILES canónico |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)




![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)








